Vancomycin aglycon
Description
Historical Trajectory of Glycopeptide Antibiotic Discovery and the Foundational Role of the Aglycon Core
The journey of glycopeptide antibiotics began in the mid-1950s with the discovery of vancomycin (B549263), isolated from the soil bacterium Amycolatopsis orientalis (formerly Streptomyces orientalis). nih.govacs.orgscielo.br This discovery marked a pivotal moment in the fight against Gram-positive bacterial infections. Vancomycin was introduced into clinical use in 1958, offering a critical therapeutic option, particularly with the rise of penicillin-resistant staphylococci. nih.govacs.org However, the sheer complexity of its structure meant that its complete chemical architecture was not fully elucidated until 1982, a testament to the challenges it posed to the analytical techniques of the time. nih.govacs.org
The core of vancomycin's structure is its heptapeptide (B1575542) backbone, which, through extensive cross-linking of aromatic amino acid residues, forms a rigid, cup-shaped molecule known as the aglycon. sensus.orgmdpi.com This aglycon is the fundamental unit responsible for the antibiotic's biological activity. sensus.orgnih.gov Early research and subsequent synthetic studies have consistently demonstrated that the aglycon core is essential for the antibacterial action of vancomycin and other glycopeptide antibiotics. nih.gov While the sugar moieties attached to the aglycon in the natural product enhance its properties, the aglycon itself retains the ability to bind to the bacterial cell wall precursor, albeit with lower affinity. nih.govacs.orgresearchgate.net
The discovery of other glycopeptide antibiotics, such as teicoplanin in 1978, further underscored the importance of the conserved heptapeptide aglycon scaffold across this class of antimicrobial agents. acs.orgmdpi.comwikipedia.org The timeline below highlights key milestones in the discovery and development of clinically significant glycopeptide antibiotics, all of which are built upon a foundational aglycon core.
| Year of Discovery/Introduction | Glycopeptide Antibiotic | Producing Organism | Key Milestone |
| 1953 | Vancomycin | Amycolatopsis orientalis | Isolated by Eli Lilly and Company. wikipedia.org |
| 1958 | Vancomycin | Amycolatopsis orientalis | Introduced into clinical use. nih.govacs.org |
| 1978 | Teicoplanin | Actinoplanes teichomyceticus | Discovered by researchers at Lepetit Pharmaceuticals. acs.orgmdpi.com |
| 1982 | Vancomycin | Amycolatopsis orientalis | Complete chemical structure elucidated. nih.govacs.org |
| 1984 | Teicoplanin | Actinoplanes teichomyceticus | Became clinically available. wikipedia.org |
| 2009 | Telavancin | Semisynthetic derivative of vancomycin | Approved by the FDA. wikipedia.org |
Significance of Vancomycin Aglycon as a Paradigm for Molecular Recognition and Antimicrobial Mechanism Elucidation
This compound serves as a classic model for studying the principles of molecular recognition. Its antimicrobial activity stems from its ability to bind with high affinity and specificity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, a precursor in the biosynthesis of the bacterial cell wall. nih.govnih.govnih.gov This binding event physically obstructs the enzymes responsible for cross-linking the peptidoglycan layers, thereby inhibiting the formation of a stable cell wall and leading to bacterial cell death. sensus.orgnih.govwikipedia.org
The interaction between this compound and its target is a masterful display of supramolecular chemistry, involving a network of five crucial hydrogen bonds. nih.govrsc.org The rigid, pre-organized structure of the aglycon creates a binding pocket that is perfectly complementary to the D-Ala-D-Ala dipeptide. This precise molecular fit is a key determinant of its potent antibacterial activity.
X-ray crystallography studies have provided atomic-level insights into this interaction, revealing how the aglycon encapsulates its ligand. nih.govacs.orgresearchgate.net These studies have also highlighted the role of the aglycon in forming back-to-back dimers, a process that is enhanced by ligand binding and is thought to contribute to its antimicrobial efficacy by increasing its localization at the site of action. nih.govacs.orgresearchgate.net
The emergence of vancomycin-resistant bacteria, which modify the D-Ala-D-Ala target to D-alanyl-D-lactate (D-Ala-D-Lac), has further solidified the importance of the aglycon in mechanistic studies. nih.gov This single atomic substitution from a nitrogen to an oxygen atom disrupts a critical hydrogen bond and introduces lone-pair repulsion, leading to a 1000-fold decrease in binding affinity and rendering the antibiotic ineffective. nih.gov This phenomenon has spurred intensive research into re-engineering the this compound to recognize the altered target, providing a powerful platform for dissecting the energetic contributions of specific molecular interactions to binding affinity and biological activity. acs.org
Scope of Academic Inquiry into this compound: A Multifaceted Research Landscape
The scientific community's fascination with this compound has given rise to a broad and dynamic research landscape. The complexity of its structure has made it a formidable target for total synthesis, a challenge that has been met by several research groups. nih.govnih.govacs.orgacs.org These synthetic achievements have not only been triumphs of chemical synthesis but have also opened the door to creating a vast array of analogues with modified structures and properties. nih.govacs.org
A significant area of research focuses on modifying the this compound to overcome antibiotic resistance. frontiersin.org This includes efforts to create derivatives that can bind to both D-Ala-D-Ala and D-Ala-D-Lac, thereby restoring activity against resistant strains. acs.org For example, modifications to the residue 4 carbonyl group of the aglycon have been shown to restore binding to the D-Ala-D-Lac terminus. nih.govnih.gov
Furthermore, the this compound serves as a scaffold for the development of next-generation glycopeptide antibiotics. nih.govresearchgate.net Researchers are exploring the effects of altering various parts of the aglycon, such as the N-terminus or the aromatic rings, to enhance its antimicrobial spectrum and potency. nih.govnih.gov The enzymatic glycosylation of synthetic aglycon analogues is also an active area of investigation, aiming to harness the power of biosynthesis to create novel glycopeptide structures. acs.orgnih.govacs.org
The table below summarizes the major areas of academic inquiry into this compound.
| Area of Research | Key Objectives and Approaches |
| Total Synthesis | To develop efficient and scalable synthetic routes to this compound and its analogues. nih.govnih.govacs.orgacs.org This enables access to compounds that are not available from natural sources and allows for systematic structure-activity relationship studies. |
| Medicinal Chemistry and Drug Discovery | To design and synthesize novel this compound derivatives with improved antimicrobial activity, particularly against resistant bacteria. frontiersin.orgnih.gov This involves modifying the aglycon to enhance its binding to the D-Ala-D-Lac target found in vancomycin-resistant enterococci (VRE). acs.org |
| Chemical Biology | To use this compound and its derivatives as chemical tools to probe the mechanisms of bacterial cell wall biosynthesis and antibiotic resistance. acs.org This includes studying the molecular basis of its interaction with peptidoglycan precursors and the enzymes involved in their synthesis. |
| Biocatalysis and Synthetic Biology | To utilize enzymes from the vancomycin biosynthetic pathway, such as glycosyltransferases, to modify the aglycon and create new glycopeptide antibiotics. nih.govacs.org This approach combines the power of chemical synthesis with the selectivity of enzymatic catalysis. |
Properties
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37,48-hexahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H52Cl2N8O17/c1-19(2)10-29(57-3)47(71)62-42-44(68)21-5-8-33(27(54)12-21)79-35-14-23-15-36(46(35)70)80-34-9-6-22(13-28(34)55)45(69)43-52(76)61-41(53(77)78)26-16-24(64)17-32(66)38(26)25-11-20(4-7-31(25)65)39(49(73)63-43)60-50(74)40(23)59-48(72)30(18-37(56)67)58-51(42)75/h4-9,11-17,19,29-30,39-45,57,64-66,68-70H,10,18H2,1-3H3,(H2,56,67)(H,58,75)(H,59,72)(H,60,74)(H,61,76)(H,62,71)(H,63,73)(H,77,78)/t29-,30+,39-,40-,41+,42-,43+,44-,45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIKFOISFAQTJQ-YZANBJIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)C(C(=O)N6)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H52Cl2N8O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1143.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82198-76-3 | |
| Record name | Vancomycin aglycon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082198763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biosynthetic Pathways and Chemoenzymatic Approaches to Vancomycin Aglycon
Elucidation of Vancomycin (B549263) Aglycon Biosynthetic Gene Clusters (e.g., vps and oxy genes)
The genetic blueprint for vancomycin biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC). In the producing organism, Amycolatopsis orientalis, this cluster, often referred to as the vcm cluster, contains all the essential genes for the production of the heptapeptide (B1575542) backbone, its subsequent modifications, and regulation. researchgate.net
Key components of this gene cluster include:
NRPS Genes: A set of genes, including vcmA, vcmB, and vcmC, code for the large multi-domain nonribosomal peptide synthetase enzymes responsible for assembling the linear heptapeptide. researchgate.net
Cytochrome P450 Oxygenase (Oxy) Genes: The cluster contains several genes encoding cytochrome P450 enzymes, designated as oxy genes. Specifically, oxyA, oxyB, and oxyC are crucial for the oxidative cross-linking that forms the rigid, cup-like structure of the aglycon. nih.gov
Precursor Biosynthesis Genes: Genes such as dpgA, B, C, D are involved in synthesizing the non-proteinogenic amino acid 3,5-dihydroxyphenylglycine (Dpg), a key building block of the heptapeptide. researchgate.net
Other Tailoring Enzyme Genes: The cluster also houses genes for halogenation (vhal), methylation (vmt), and glycosylation (gtfDE), which are post-assembly modifications. researchgate.net
The organization of these genes within the cluster ensures the efficient and ordered production of the complex vancomycin molecule. The discovery and sequencing of this and related glycopeptide antibiotic BGCs have provided a roadmap for understanding and manipulating the biosynthesis of the aglycon.
Enzymatic Catalysis in Aglycon Formation: Cyclization, Oxidative Cross-Linking, and Stereochemical Control
The formation of the vancomycin aglycon is a remarkable example of enzymatic precision, involving the assembly of a linear peptide and its subsequent transformation into a rigid, three-dimensional structure through a series of intramolecular cross-linking reactions.
Role of Cytochrome P450 Enzymes (OxyA, OxyB, OxyC) in Aryl Ether and Biaryl Bond Formation
The defining structural feature of the this compound is its tricyclic core, formed by three intramolecular cross-links between the aromatic side chains of the heptapeptide. This cyclization is catalyzed by a suite of three specialized cytochrome P450 enzymes: OxyB, OxyA, and OxyC. nih.gov These enzymes perform oxidative phenol (B47542) coupling reactions while the nascent peptide is still tethered to the NRPS assembly line. acs.org
The cyclization occurs in a specific order:
OxyB: This enzyme catalyzes the first cross-linking event, forming the 12-membered C-O-D ring via a diaryl ether bond between the side chains of residues 4 (Hpg) and 6 (Hpg). acs.orgnih.gov
OxyA: Following the action of OxyB, OxyA installs the second diaryl ether bond, creating the 16-membered D-O-E ring between residues 2 (β-OH-Tyr) and 4 (Hpg). princeton.edu Studies have shown that OxyA exhibits high substrate specificity, acting only on the chlorinated, OxyB-cross-linked peptide intermediate. princeton.edu
OxyC: The final and most challenging cyclization is the formation of a biaryl (carbon-carbon) bond between residues 5 (Dpg) and 7 (Dpg) to close the AB ring. This reaction is catalyzed by OxyC and completes the rigid, pocket-like scaffold of the aglycon. nih.govnih.gov
This ordered enzymatic cascade ensures the correct folding and atropisomerism of the final molecule, creating the specific conformation necessary for its biological activity. nih.gov
| Enzyme | Gene | Function in Aglycon Biosynthesis | Type of Bond Formed | Residues Linked |
| OxyB | oxyB | Catalyzes the first oxidative cross-linking reaction. | Aryl ether (C-O) | 4 and 6 |
| OxyA | oxyA | Catalyzes the second oxidative cross-linking reaction. | Aryl ether (C-O) | 2 and 4 |
| OxyC | oxyC | Catalyzes the final biaryl bond formation. | Biaryl (C-C) | 5 and 7 |
Nonribosomal Peptide Synthetase (NRPS) Mediated Assembly of the Heptapeptide Scaffold
The backbone of the this compound is a heptapeptide assembled by a large, multi-enzyme complex known as a Nonribosomal Peptide Synthetase (NRPS). researchgate.netacs.org Unlike ribosomal protein synthesis, NRPSs act as molecular assembly lines, using a series of integrated domains organized into modules. nih.gov In vancomycin biosynthesis, the NRPS machinery is spread across three proteins (VcmA, VcmB, VcmC) and comprises seven modules. nih.gov
Each module is responsible for the incorporation of one specific amino acid into the growing peptide chain. A typical module consists of the following core domains:
Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl-adenylate. acs.org
Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a thioester bond to its phosphopantetheine cofactor. nih.gov
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module. nih.gov
Furthermore, some modules contain an Epimerization (E) domain , which converts L-amino acids into their D-isomers, accounting for the D-amino acids found in the final heptapeptide structure. nih.govacs.org The NRPS assembly line ensures the correct sequence and stereochemistry of the linear peptide before the Oxy enzymes perform the crucial cyclization reactions. nih.gov
Chemoenzymatic Strategies for Aglycon Derivatization and Analog Generation
The elucidation of the vancomycin biosynthetic pathway has opened the door to chemoenzymatic approaches for creating novel aglycon analogs. These strategies combine the flexibility of chemical synthesis with the specificity of enzymatic catalysis to generate derivatives that are difficult or impossible to produce through traditional synthesis alone.
A key strategy involves the in vitro application of the tailoring enzymes from the biosynthetic pathway. Researchers have successfully used purified Oxy enzymes to perform cyclization reactions on synthetic, linear peptide precursors. nih.govacs.org For example, the in vitro reconstitution of OxyC activity has enabled the chemoenzymatic synthesis of vancomycin aglycone variants. nih.gov This approach allows for the incorporation of unnatural amino acids into the peptide backbone through chemical synthesis, followed by enzymatic cyclization to yield novel aglycons. The promiscuity of enzymes like OxyB can be exploited to install cross-links in non-native peptide substrates, leading to diverse macrocyclic structures. acs.orgnih.gov
Another powerful chemoenzymatic tool involves the use of glycosyltransferases, such as GtfE and GtfD, which are responsible for attaching sugar moieties to the aglycon in the native pathway. By supplying these enzymes with synthetic aglycons and modified sugar donors, researchers can generate a wide array of glycopeptide derivatives, although this modifies the full vancomycin molecule rather than just the aglycon. nih.govacs.org These methods avoid the need for complex protecting group chemistry often required in purely chemical syntheses. acs.orgacs.org
Directed Evolution and Metabolic Engineering for Optimized Aglycon Production and Diversification
Beyond in vitro chemoenzymatic synthesis, significant efforts have been made to engineer the producing organism, Amycolatopsis, to enhance the production of the this compound or to generate novel analogs in vivo. This field, known as metabolic engineering, involves the targeted genetic modification of the bacterium's metabolic pathways.
One successful approach focuses on increasing the supply of the precursor amino acids required for heptapeptide assembly. The aromatic amino acid precursors for vancomycin originate from the shikimate pathway. nih.gov By overexpressing key enzymes in this pathway, such as deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, researchers have significantly increased the yield of related glycopeptide antibiotics. nih.govmonash.edu This strategy overcomes the natural feedback regulation that normally limits the production of these precursors.
Another metabolic engineering strategy involves deleting the gene clusters of other secondary metabolites that compete for the same precursors. For instance, deleting a competing polyketide synthase gene cluster in a vancomycin-producing strain of Amycolatopsis resulted in a noticeable increase in vancomycin yield. dntb.gov.ua These genetic manipulations redirect the cell's metabolic flux towards the desired product. While less explored for vancomycin specifically, directed evolution—a laboratory process of iterative mutation and selection—could be applied to the Oxy enzymes to alter their substrate specificity, potentially enabling them to cyclize a wider range of synthetic peptides for the in vivo production of new aglycon structures.
Total Chemical Synthesis of Vancomycin Aglycon
Retrosynthetic Strategies for the Complex Heptapeptide (B1575542) Macrocyclic System
The retrosynthetic analysis of vancomycin (B549263) aglycon reveals the immense complexity of the target. The core is a heptapeptide chain constructed from seven unnatural amino acids. This peptide backbone is constrained by three macrocyclic closures. Two of these are 16-membered diaryl ether rings (the C-O-D and D-O-E ring systems), and one is a 12-membered biaryl ring system (the A-B ring system). chemistryviews.orgnih.gov
Key retrosynthetic disconnections common to the major synthetic campaigns focus on:
Macrocyclization: The order and method of forming the three macrocycles are critical strategic decisions. The main approaches have centered on either forming the peptide bonds (macrolactamization) or the aryl-aryl or aryl-ether bonds to close the rings. nih.govnih.gov
Biaryl and Diaryl Ether Linkages: The construction of the hindered biaryl (C-C) and diaryl ether (C-O) bonds that define the macrocycles is a central challenge. nih.govacs.org
Peptide Couplings: The linear heptapeptide chain is assembled from its constituent amino acid building blocks.
Synthesis of Unnatural Amino Acids: The seven amino acid residues, many of which are non-proteinogenic and contain specific stereochemistry, must be prepared independently. nih.gov
A pivotal strategic choice in the synthesis is the timing and method of establishing the three elements of atropisomerism (axial chirality) associated with the hindered rotation around the biaryl and diaryl ether bonds. nih.gov Seminal syntheses have explored both thermodynamic and kinetic control of these stereochemical features. acs.org For instance, some strategies allow for thermal equilibration to the desired, more stable atropisomer, while more recent approaches achieve kinetic control during the ring-forming reactions. nih.govacs.org
Stereoselective Formation of Axial Chirality and Macrocyclic Rings
A defining feature of the vancomycin aglycon is the presence of axial chirality in the A-B biaryl and C-O-D/D-O-E diaryl ether systems. nih.gov Controlling the stereochemistry of these atropisomers is a paramount challenge. nih.gov Early syntheses often relied on thermodynamic control, where an initial mixture of atropisomers was heated to allow equilibration to the desired, naturally occurring isomer. acs.org
More advanced and efficient strategies, particularly those developed by Boger and his group, have focused on achieving kinetic control over atropisomer formation. nih.govresearchgate.net This is accomplished by carefully designing the cyclization precursors and reaction conditions. For example, in a "next-generation" synthesis, the preorganization of the peptide backbone by an already-formed macrocycle influences the stereochemical outcome of subsequent cyclizations. nih.govacs.org This approach led to high diastereoselectivity in the formation of the C-O-D and D-O-E rings. nih.govresearchgate.net
The macrocyclizations themselves are intricate reactions. The formation of the 12-membered A-B ring has been successfully achieved via macrolactamization. nih.govacs.org The 16-membered C-O-D and D-O-E diaryl ether rings are typically formed via intramolecular nucleophilic aromatic substitution (SNAr) reactions. chemistryviews.orgacs.org The success of these cyclizations is highly dependent on the protecting group strategy and the specific conformations of the linear peptide precursors.
Methodologies for Diaryl Ether and Biaryl Linkage Construction (e.g., SNAr, Suzuki Coupling)
The construction of the diaryl ether and biaryl linkages is the cornerstone of any this compound synthesis. A variety of methodologies have been employed, with SNAr and Suzuki coupling being particularly prominent.
Nucleophilic Aromatic Substitution (SNAr): This has become the method of choice for constructing the C-O-D and D-O-E diaryl ether macrocycles. chemistryviews.orgacs.orgacs.org In this reaction, a phenoxide nucleophile on one amino acid residue attacks an electron-deficient aromatic ring on another, displacing a leaving group (typically a halide). The reaction is facilitated by the presence of electron-withdrawing groups (like a nitro group) on the aromatic ring being attacked. scripps.edu The Boger group, for instance, has successfully used room-temperature intramolecular SNAr cyclizations to sequentially form the C-O-D and D-O-E rings with high diastereoselectivity. nih.govacs.org
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction has been instrumental in forming the A-B biaryl bond. nih.govacs.org The reaction involves the coupling of an aryl boronic acid or ester with an aryl halide. In the context of vancomycin synthesis, this method was used by both the Nicolaou and Boger groups. nih.govacs.org A significant advancement was the development of a ligand-controlled, atroposelective one-pot Miyaura borylation–Suzuki coupling sequence, which allowed for the stereoselective introduction of the A-B biaryl axis of chirality. chemistryviews.orgresearchgate.netacs.org
Other Methods: Early syntheses also explored other strategies. The Evans group famously employed a biomimetic oxidative coupling using a thallium(III) nitrate (B79036) reagent to form the C-O-D diaryl ether linkage. nih.gov Nicolaou's synthesis utilized a novel triazene-based strategy for the construction of the complex diaryl ethers. nih.govsemanticscholar.org
| Linkage Type | Primary Methodologies | Key Features |
| Diaryl Ether (C-O-D, D-O-E) | Intramolecular Nucleophilic Aromatic Substitution (SNAr) | Requires electron-deficient aromatic ring; allows for kinetic control of atropisomerism. nih.govacs.org |
| Biaryl (A-B) | Suzuki Coupling | Palladium-catalyzed; can be rendered atroposelective through ligand control. chemistryviews.orgacs.org |
| Diaryl Ether (C-O-D) | Oxidative Coupling (e.g., Thallium(III) nitrate) | Biomimetic approach used in early syntheses. nih.gov |
| Diaryl Ether | Triazene-based Strategy | Novel approach developed for complex diaryl ether formation. nih.govsemanticscholar.org |
Comparative Analysis of Seminal Total Synthesis Routes (e.g., Evans, Nicolaou, Boger)
The first total syntheses of the this compound were reported almost simultaneously in 1998 by the research groups of David Evans and K.C. Nicolaou, followed shortly by Dale Boger's group in 1999. acs.orgnih.gov These landmark achievements, along with a more recent, highly efficient synthesis from the Boger lab, highlight different strategic approaches to this complex molecule. chemistryviews.orgresearchgate.net
Evans's Synthesis (1998):
Key Strategy: Featured a biomimetic approach to the macrocyclizations. nih.govscripps.edu
C-O-D Ring Formation: Utilized a thallium(III) nitrate-mediated intramolecular oxidative coupling of a phenol-containing peptide. nih.gov
A-B Ring Formation: Employed a vanadium-mediated oxidative coupling to form the biaryl bond. scripps.edu
D-O-E Ring Formation: A late-stage SNAr reaction was used to close the final macrocycle. nih.gov
Atropisomerism Control: Relied on a late-stage thermal equilibration to set the stereochemistry of the A-B biaryl axis. nih.gov
Nicolaou's Synthesis (1998):
Key Strategy: A triazene-based strategy was central to the construction of the diaryl ether linkages. nih.govsemanticscholar.orgnih.gov
A-B Ring Formation: A Suzuki coupling reaction was used to construct the biaryl bond. nih.gov
Macrocyclization Order: The A-B ring was formed first, followed by the C-O-D and finally the D-O-E macrocycles. nih.govnih.gov
Atropisomerism Control: The synthesis produced a mixture of atropisomers that required separation.
Boger's Syntheses (1999 and 2020):
First-Generation Synthesis (1999): This synthesis established a rational order for the ring closures (C-O-D, then A-B, then D-O-E) based on the differing energy barriers to atropisomerism of each ring system. acs.org It relied on SNAr macrocyclizations for both diaryl ethers and a macrolactamization for the A-B ring system, with thermal equilibration used to control stereochemistry. acs.org
Key Features: This route achieves kinetically-controlled diastereoselective introduction of all three elements of atropisomerism. nih.govacs.org
A-B Ring: Formed via an atroposelective one-pot Miyaura borylation-Suzuki coupling. chemistryviews.orgacs.org
C-O-D and D-O-E Rings: Formed by two sequential, room-temperature, and highly diastereoselective SNAr cyclizations. chemistryviews.orgacs.org
| Synthesis | Year | Key Strategy for Ring Formation | Atropisomer Control | Longest Linear Sequence | Overall Yield |
| Evans | 1998 | Oxidative Couplings (V- and Tl-mediated), SNAr | Thermodynamic (Thermal Equilibration) | ~35 steps | ~0.2% |
| Nicolaou | 1998 | Suzuki Coupling, Triazene-based Diaryl Ether Synthesis | Diastereomeric Mixture Separation | ~35 steps | ~0.2% |
| Boger (1st Gen) | 1999 | SNAr (x2), Macrolactamization | Thermodynamic (Thermal Equilibration) | ~35 steps | ~0.2% |
| Boger (Next-Gen) | 2020 | Atroposelective Suzuki Coupling, Diastereoselective SNAr (x2) | Kinetic | 17 steps | 3.7% chemistryviews.org |
Advanced Structural Characterization and Conformational Analysis of Vancomycin Aglycon
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structures of molecules in solution and for studying their dynamic properties. For vancomycin (B549263) aglycon, NMR has been instrumental in defining its conformational ensemble and understanding how its structure changes upon interaction with ligands.
Conformational Ensemble Determination in Solution
In solution, vancomycin aglycon exists as an ensemble of interconverting conformers, rather than a single rigid structure nih.gov. High-resolution NMR studies, often combined with molecular dynamics (MD) simulations, have been used to map this conformational space nih.gov. These studies reveal that the aglycon's peptide core is highly cross-linked, conferring a degree of rigidity acs.organnualreviews.org. However, specific side chains, such as those of asparagine (Asn) and N-methyl-leucine (N-Me-Leu), exhibit significant flexibility in the absence of ligand binding acs.org. This flexibility is thought to allow these side chains to act as "flaps," occupying the ligand-binding site in a surrogate manner when no ligand is present, potentially preventing hydration of the aglycon structure acs.org. The solution NMR structure of vancomycin complexed with a peptidoglycan precursor highlights five key hydrogen bonds between the aglycon's backbone and the D-Ala-D-Ala dipeptide, which are critical for binding nih.gov.
Ligand-Induced Conformational Dynamics and Chemical Shift Perturbations
The interaction of this compound with its target, the D-Ala-D-Ala terminus of peptidoglycan, induces specific conformational changes. NMR chemical shift perturbation (CSP) is a primary technique for monitoring these interactions whiterose.ac.uknih.gov. CSP studies involve titrating a ligand into a protein (or in this case, an antibiotic) solution and observing changes in the NMR signals of specific residues. These shifts indicate which parts of the molecule are involved in binding and can provide insights into the binding affinity and the nature of the interaction whiterose.ac.uknih.gov.
Studies have shown that this compound exhibits specific NMR chemical shift changes upon binding to peptidoglycan precursors or their analogs vanderbilt.eduresearchgate.net. These perturbations map to residues within the ligand-binding pocket, confirming the direct interaction. Furthermore, ligand binding can alter the dynamic properties of the aglycon, leading to changes in NMR signal intensities or line broadening, which can indicate millisecond-timescale dynamics or conformational rearrangements nih.gov. The N-methyl-leucine residue, for instance, is crucial for dipeptide binding, and its removal significantly weakens the interaction, altering the aglycon's conformational preference for ligand binding acs.orgnih.gov.
X-ray Crystallography of Aglycon and Its Molecular Complexes
X-ray crystallography provides high-resolution static snapshots of molecules in the solid state, offering detailed information about their three-dimensional structure and how they interact with other molecules.
Elucidation of Solid-State Conformation and Binding Pocket Topography
X-ray crystallography has revealed that this compound, similar to intact vancomycin, forms "back-to-back" dimers in the crystal state nih.govrcsb.orgiucr.orgresearchgate.netnih.gov. In these dimers, the concave faces of the aglycon monomers come together to form a ligand-binding pocket, while the convex faces mediate dimerization through hydrogen bonds annualreviews.orgnih.goviucr.org. The aglycon's macrocyclic peptide core is largely conserved across different crystal structures, with minor variations in the conformation of certain side chains nih.goviucr.org. The topography of the binding pocket, characterized by specific arrangements of amino acid residues and their side chains, is critical for the precise recognition of the D-Ala-D-Ala moiety acs.organnualreviews.org. The aglycon's structure exhibits high conformational heterogeneity in some crystal forms, suggesting that the sugar moieties in intact vancomycin may impose steric constraints that limit the molecule to a smaller number of productive conformations rcsb.org.
Co-crystallization with Peptidoglycan Precursors and Analogs
X-ray crystallography has also been employed to study complexes of this compound (or intact vancomycin) with peptidoglycan precursors and their analogs acs.orgresearchgate.netresearchgate.net. These studies provide direct visualization of the binding interactions at an atomic level. For example, co-crystallization with N-acetyl-D-Ala-D-Ser has shown that the binding pocket accommodates this resistance-conferring dipeptide, albeit with subtle differences compared to the native D-Ala-D-Ala ligand, potentially explaining the reduced binding affinity nih.goviucr.org. The formation of multiple hydrogen bonds between the aglycon and the dipeptide is consistently observed, reinforcing the importance of these interactions for high-affinity binding acs.orgnih.gov.
Circular Dichroism (CD) and Other Spectroscopic Probes for Conformational Transitions
Circular Dichroism (CD) spectroscopy is a valuable technique for monitoring changes in the secondary and tertiary structure of molecules, particularly in response to environmental changes or ligand binding libretexts.orgcreative-proteomics.com. CD spectroscopy is sensitive to the chiral environment of chromophores within a molecule.
This compound, with its complex arrangement of aromatic rings and peptide bonds, exhibits characteristic CD spectra. Changes in these spectra can indicate conformational transitions. For instance, CD spectroscopy has been used to study the binding of vancomycin to proteins, where alterations in the CD spectrum suggest direct binding and conformational changes researchgate.netresearchgate.net. While specific studies focusing solely on CD of this compound's conformational transitions upon ligand binding are less detailed in the provided snippets compared to NMR and X-ray, CD is generally recognized as a tool for probing such dynamics libretexts.orgcreative-proteomics.com. It can detect structural changes induced by temperature, solvent polarity, or the presence of ligands, providing complementary information to other spectroscopic methods about the molecule's conformational behavior libretexts.orgcreative-proteomics.com.
Molecular Mechanism of Action of Vancomycin Aglycon: Insights from Biochemical and Biophysical Studies
Molecular Basis of D-Ala-D-Ala Carboxyl Terminus Recognition
The vancomycin (B549263) aglycon possesses a rigid, cross-linked heptapeptide (B1575542) core structure that forms a well-defined binding pocket rsc.orgnih.gov. This pocket is specifically designed to recognize and bind the D-Ala-D-Ala terminus of peptidoglycan precursors, such as Lipid II acs.orgrsc.orgresearchgate.netpsu.edusmu.edunih.govosti.gov. A critical feature of this binding site is the N-terminal residue, N-methyl-leucine, which plays a vital role in forming a carboxylate-binding pocket that cradles the D-Ala-D-Ala dipeptide rsc.orgsmu.edunih.govnih.govoup.com. The specific arrangement of amino acid residues within the aglycon's structure facilitates precise molecular recognition of the target sequence. Studies involving the removal or modification of this N-terminal residue have shown a significant weakening or complete loss of binding affinity and antimicrobial activity, underscoring its importance rsc.orgsmu.edunih.govnih.gov.
Role of Hydrogen Bonding and van der Waals Interactions in Binding Affinity
The high affinity of vancomycin aglycon for its D-Ala-D-Ala target is primarily mediated by a network of non-covalent interactions, predominantly hydrogen bonds and van der Waals forces acs.orgresearchgate.netnih.govnih.govnih.govresearchgate.netcore.ac.ukresearchgate.net. Biophysical and computational studies, including NMR and X-ray crystallography, have elucidated that approximately five key hydrogen bonds are formed between the this compound and the D-Ala-D-Ala dipeptide rsc.orgresearchgate.netnih.govnih.govresearchgate.netcore.ac.ukacs.orgnih.goviucr.org. These hydrogen bonds typically involve the amide protons and carbonyl oxygen atoms of the vancomycin backbone and the carboxylate and amide groups of the D-Ala-D-Ala sequence acs.orgrsc.orgnih.govacs.org. Specifically, three hydrogen bonds are formed between the amide protons of vancomycin residues 1, 2, and 3 and the C-terminus of the D-Ala-D-Ala dipeptide. A fourth bond occurs between the carbonyl of vancomycin's 4th residue and an amide proton of the terminal D-Ala, and a fifth hydrogen bond is established between the amide proton of the 7th residue of the aglycon and the carbonyl of the penultimate D-Ala acs.orgnih.gov.
In addition to hydrogen bonds, van der Waals forces, particularly hydrophobic interactions, significantly contribute to the binding affinity acs.orgnih.govnih.govresearchgate.netresearchgate.netnih.gov. Aromatic residues within the this compound engage in favorable van der Waals contacts with the methyl side groups of the D-Ala residues, further stabilizing the complex acs.orgnih.gov. These combined interactions create a highly specific and stable binding interaction critical for the antibiotic's function.
Inhibition of Bacterial Cell Wall Biosynthesis Enzymes (Transpeptidases, Transglycosylases): A Molecular Perspective
This compound's precise binding to the D-Ala-D-Ala terminus of peptidoglycan precursors directly interferes with essential bacterial cell wall assembly processes acs.orgacs.orgwikipedia.orgresearchgate.netpsu.edunih.govresearchgate.netoup.com. By sequestering the D-Ala-D-Ala motif, this compound prevents these precursors from being recognized and utilized by key enzymes involved in cell wall construction. Primarily, it blocks the action of transpeptidases, which are responsible for cross-linking the peptidoglycan chains, a critical step for providing structural integrity to the bacterial cell wall acs.orgacs.orgwikipedia.orgresearchgate.netnih.govresearchgate.netnih.govscienceopen.com. Vancomycin also inhibits transglycosylases, enzymes that polymerize the peptidoglycan precursors into long chains wikipedia.orgresearchgate.net. This dual inhibition leads to the formation of a weakened, incomplete cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death acs.orgresearchgate.net.
The emergence of vancomycin resistance, particularly in strains like VanA and VanB Enterococci, is molecularly characterized by the replacement of the D-Ala-D-Ala terminus with D-Ala-D-Lac (a depsipeptide) or D-Ala-D-Ser rsc.orgresearchgate.netpsu.edunih.govsmu.eduacs.orgiucr.orgnih.govoup.comresearchgate.net. This single-atom substitution (amide NH to ester O in D-Ala-D-Lac) disrupts the critical hydrogen bonding network acs.orgacs.orgiucr.orgresearchgate.net. Specifically, the loss of one hydrogen bond and the introduction of repulsive lone pair interactions between the this compound's residue 4 carbonyl oxygen and the ester oxygen of D-Ala-D-Lac significantly reduce binding affinity by approximately 1000-fold psu.edusmu.eduacs.orgnih.govresearchgate.netoup.comresearchgate.net. The D-Ala-D-Ser modification also reduces affinity, albeit to a lesser extent (around sevenfold) nih.goviucr.org. This diminished binding allows the bacterial enzymes to proceed with cell wall synthesis, conferring resistance.
Molecular Recognition and Ligand Binding Studies of Vancomycin Aglycon
Thermodynamic and Kinetic Characterization of Ligand Binding
The interaction between vancomycin (B549263) aglycon and its target ligands is governed by a complex interplay of thermodynamic and kinetic factors. These parameters provide a detailed picture of the binding process, including the forces driving complex formation and the rates at which these complexes form and dissociate.
Isothermal Titration Calorimetry (ITC) is a powerful technique for characterizing the thermodynamics of binding interactions in solution. nih.gov It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH°), and stoichiometry (n). From these values, the Gibbs free energy change (ΔG°) and entropy change (ΔS°) can be calculated, providing a complete thermodynamic profile of the interaction.
Studies on vancomycin and its interactions with synthetic surrogates of the bacterial cell wall, such as N,N'-diacetyl-L-Lys-D-Ala-D-Ala, have shown that the complexation is largely enthalpy-driven. nih.gov This is consistent with the formation of multiple hydrogen bonds between the antibiotic and the ligand.
Surface Plasmon Resonance (SPR) is another valuable tool for studying biomolecular interactions in real-time. harvard.edu It allows for the determination of both the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. SPR studies have been employed to measure the binding of vancomycin to self-assembled monolayers presenting D-Ala-D-Ala, providing insights into the kinetics of this crucial interaction at a surface, mimicking the bacterial cell membrane. harvard.edu
The table below summarizes the thermodynamic parameters for the complexation of vancomycin with various cell wall fragments, as determined by ITC.
| Ligand | K (M⁻¹) | ΔG° (kJ mol⁻¹) | ΔH° (kJ mol⁻¹) | TΔS° (kJ mol⁻¹) |
| (Ac)₂KAA | 1.6 (± 0.2) x 10⁵ | -29.7 (± 0.3) | -48.5 (± 0.8) | -18.8 |
| Compound 1 | 1.8 (± 0.3) x 10⁵ | -30.0 (± 0.4) | -47.8 (± 1.0) | -17.8 |
| Compound 2 | 1.7 (± 0.2) x 10⁵ | -29.8 (± 0.3) | -48.2 (± 0.9) | -18.4 |
| Compound 3 | 8.5 (± 1.1) x 10⁴ | -28.1 (± 0.3) | -42.1 (± 1.1) | -14.0 |
Data adapted from studies on vancomycin complexation. nih.gov
The kinetics of ligand binding, defined by the association (ka or kon) and dissociation (kd or koff) rate constants, are critical for understanding the dynamic nature of the vancomycin aglycon-ligand interaction. A high association rate allows for rapid binding to the target, while a low dissociation rate ensures a prolonged duration of action. These kinetic parameters can be determined using techniques like SPR. harvard.edursc.org
Specificity and Selectivity in Peptide and Depsipeptide Ligand Recognition
A key aspect of this compound's function is its high specificity for peptide ligands terminating in D-Ala-D-Ala. This specificity is primarily achieved through a network of five hydrogen bonds that form between the aglycon and the peptide backbone of the ligand.
However, the emergence of vancomycin-resistant bacteria has highlighted the importance of understanding the aglycon's interaction with depsipeptide ligands, where the terminal D-Ala is replaced by D-Lactate (D-Lac). This single atom substitution from an amide NH to an ester oxygen leads to a 1000-fold reduction in binding affinity. nih.govresearchgate.net This loss of affinity is attributed to the loss of a crucial hydrogen bond and the introduction of electrostatic repulsion between the lone pair of a carbonyl oxygen in the this compound and the ester oxygen of the D-Lac residue. nih.gov
The table below illustrates the dramatic difference in binding affinity of this compound for peptide versus depsipeptide ligands.
| Compound | Ligand | Association Constant (Kₐ) (M⁻¹) |
| This compound | N,N′-Ac₂-l-Lys-D-Ala-D-Ala | 1.7 x 10⁵ |
| This compound | N,N′-Ac₂-l-Lys-D-Ala-D-Lac | 1.2 x 10² |
Interactions with Model Cell Wall Precursors and Analogues
To dissect the molecular details of this compound's interaction with the bacterial cell wall, researchers utilize various model cell wall precursors and their synthetic analogues. A commonly used model ligand is N,N'-diacetyl-L-Lys-D-Ala-D-Ala, which mimics the terminal dipeptide of the peptidoglycan precursor. nih.gov
Studies with these model systems have been instrumental in elucidating the structural basis of binding and the energetic contributions of different interactions. The binding of this compound to these precursors effectively sequesters them, preventing their incorporation into the growing peptidoglycan chain and thereby inhibiting cell wall synthesis. nih.gov
Influence of Aglycon Modifications on Binding Affinity and Selectivity
Modifying the structure of the this compound is a key strategy for overcoming antibiotic resistance and enhancing its therapeutic properties. These modifications can significantly alter the binding affinity and selectivity for both peptide and depsipeptide ligands.
N-terminal modifications, such as alkylation, have been shown to be well-tolerated, with only slight decreases in binding affinity for D-Ala-D-Ala containing ligands. nih.gov For example, N-methylation of vancomycin resulted in a comparable ligand binding constant, while a trimethylammonium salt modification at the N-terminus led to a less than two-fold decrease in binding affinity. nih.gov
More profound effects on binding have been observed with modifications to the aglycon's core structure, particularly at residue 4. Replacing the residue 4 carbonyl with a methylene (B1212753) group ([Ψ[CH₂NH]Tpg⁴]this compound) resulted in a significant 40-fold increase in affinity for the D-Ala-D-Lac ligand, albeit with a 35-fold reduction in affinity for the D-Ala-D-Ala ligand. acs.orgnih.gov This modification creates a more balanced binding profile for both sensitive and resistant bacterial cell wall precursors.
Even more strikingly, replacing the residue 4 carbonyl oxygen with an amidine ([Ψ[C(=NH)NH]Tpg⁴]this compound) resulted in a compound that maintained high affinity for D-Ala-D-Ala (only a 2-fold reduction compared to the parent aglycon) while dramatically increasing its affinity for D-Ala-D-Lac by nearly 600-fold. nih.govnih.gov This modification effectively restores potent binding to the depsipeptide target found in vancomycin-resistant strains.
The following table summarizes the binding affinities of various modified vancomycin aglycons for model peptide and depsipeptide ligands.
| Compound | Modification | Ligand | Association Constant (Kₐ) (M⁻¹) | Fold Change vs. Aglycon |
| This compound | None | D-Ala-D-Ala | 1.7 x 10⁵ | 1.0 |
| D-Ala-D-Lac | 1.2 x 10² | 1.0 | ||
| [Ψ[CH₂NH]Tpg⁴]this compound | Residue 4 C=O → CH₂ | D-Ala-D-Ala | 4.8 x 10³ | -35.4 |
| D-Ala-D-Lac | 5.2 x 10³ | +43.3 | ||
| [Ψ[C(=NH)NH]Tpg⁴]this compound | Residue 4 C=O → C=NH | D-Ala-D-Ala | ~8.5 x 10⁴ | -2.0 |
| D-Ala-D-Lac | ~7.1 x 10⁴ | +591.7 |
Data compiled from multiple sources. acs.orgnih.govnih.govnih.gov
Structure Activity Relationship Sar Studies of Vancomycin Aglycon Derivatives
Design and Synthesis of Aglycon Analogs with Targeted Modifications
The design and synthesis of vancomycin (B549263) aglycon analogs have been pivotal in understanding its mode of action and in developing next-generation antibiotics. These synthetic efforts range from modifications of the natural product to complex total syntheses that allow for fundamental changes to the aglycon core.
One common strategy involves the modification of the N-terminus. For instance, a series of N-terminal derivatives of the vancomycin aglycon were synthesized by replacing the N-methyl-D-leucyl amino acid at residue 1 with various other N-methyl-D-amino acids. nih.gov These modifications aimed to introduce additional hydrogen-bonding donors or reactive nucleophiles to enhance binding affinity and antimicrobial activity. nih.gov Similarly, N-(adamantyl-1)methyl, N-(adamantyl-2), and N-(omega-aminodecyl) amides of this compound have been synthesized to explore the impact of bulky and lipophilic substituents. nih.gov
More profound modifications have been achieved through total synthesis, a challenging but powerful approach. A next-generation total synthesis of this compound has been developed, enabling the preparation of "pocket-modified" analogs designed to address the molecular basis of resistance. nih.govresearchgate.netacs.org This multi-step synthesis allows for the introduction of non-natural amino acids and altered ring structures, providing access to novel derivatives that would be impossible to create through simple modification of the natural product. nih.govresearchgate.net These synthetic routes are often long and complex, but they offer unparalleled control over the final structure of the aglycon analog. nih.gov For example, the preparation of a modified glycopeptide core structure through total synthesis has yielded vancomycin aglycons with dual D-Ala-D-Ala/D-Lac binding properties. nih.gov
The synthesis of these analogs often involves sophisticated chemical transformations, including macrolactamization and intramolecular SNAr cyclizations to form the characteristic ring systems of the vancomycin core. nih.gov The development of scalable synthetic processes is a key focus, aiming to produce sufficient quantities of these complex molecules for preclinical evaluation. researchgate.net
Impact of Core Heptapeptide (B1575542) Alterations on Binding Properties
Alterations to the core heptapeptide of the this compound have a profound impact on its binding properties and, consequently, its antimicrobial activity. The primary target of vancomycin is the D-Ala-D-Ala terminus of peptidoglycan precursors in the bacterial cell wall.
A key area of investigation has been the modification of the "binding pocket" of the aglycon to restore affinity for the altered D-Ala-D-Lac terminus found in vancomycin-resistant strains. This single atom change from an amide nitrogen to an ester oxygen in the bacterial cell wall precursor reduces vancomycin's binding affinity by approximately 1000-fold. mdpi.com Total synthesis has enabled the creation of pocket-modified vancomycin aglycons with dual D-Ala-D-Ala/D-Lac binding capabilities, directly addressing this resistance mechanism. nih.gov For instance, the removal of the carbonyl group at residue 4, which causes lone-pair repulsion with the ester oxygen of D-Ala-D-Lac, can restore significant binding affinity and activity against resistant bacteria. nih.gov
The removal of the N-terminal N-methyl-D-leucine residue, resulting in desleucyl-vancomycin, leads to a damaged binding pocket and a drastic reduction in antimicrobial activity. acs.org This highlights the critical role of this residue in maintaining the structural integrity of the binding site. Conversely, the introduction of certain N-alkyl derivatives at the N-terminus has been shown to confer a substantial advantage over the parent antibiotic, suggesting that modifications at this position can positively influence binding and activity. taylorfrancis.com
The structural rigidity of the heptapeptide core, formed by cross-linked amino acid residues, is essential for creating a pre-organized conformation for high-affinity binding to its target. nih.gov Any alterations that disrupt this rigid, dome-shaped architecture can lead to a significant loss of binding affinity.
| Modification | Target Ligand | Effect on Binding Affinity | Reference |
|---|---|---|---|
| Pocket modification (e.g., residue 4 carbonyl removal) | D-Ala-D-Lac | Significant restoration of binding affinity | nih.gov |
| Removal of N-terminal N-methyl-D-leucine | D-Ala-D-Ala | Drastic reduction in binding affinity | acs.org |
| Introduction of specific N-alkyl derivatives | D-Ala-D-Ala | Enhanced binding and activity | taylorfrancis.com |
Rational Modifications to Overcome Molecular Resistance Mechanisms
The understanding of vancomycin resistance mechanisms at a molecular level has paved the way for the rational design of aglycon derivatives that can overcome this resistance. The primary mechanism of resistance in strains like VanA-type VRE is the alteration of the peptidoglycan precursor terminus from D-Ala-D-Ala to D-Ala-D-Lac. mdpi.com
A key strategy to combat this is the creation of dual-binding analogs. By modifying the aglycon's binding pocket, researchers have developed compounds that can effectively bind to both D-Ala-D-Ala and D-Ala-D-Lac. mdpi.com One successful approach involves replacing the carbonyl oxygen at residue 4 with a protonated amidino nitrogen. This single-atom exchange in the antibiotic counters the single-atom change in the resistant bacteria's cell wall precursor, restoring binding affinity. mdpi.comnih.gov An amidinated aglycon was shown to be about 1,000 times more potent than the parent compound against bacteria with the resistant amide-to-ester modification. acs.org
Another rational modification involves the introduction of lipophilic side chains. These modifications can anchor the antibiotic to the bacterial membrane, leading to a second, independent mechanism of action that disrupts membrane integrity. turner.com For example, the addition of a 4-chlorobiphenyl (B17849) (CBP) group to the vancosamine (B1196374) sugar (though not the aglycon itself, this principle can be applied to aglycon derivatives) restored activity against vancomycin-resistant organisms. nih.gov Similarly, C-terminal modifications with lipophilic quaternary ammonium (B1175870) groups have resulted in significant increases in activity against VRE. mdpi.comturner.com
The combination of multiple modifications has led to the development of highly potent analogs. By incorporating both a pocket modification for dual D-Ala-D-Ala/D-Lac binding and peripheral modifications that introduce additional mechanisms of action (such as membrane disruption or inhibition of transglycosylase), researchers have created derivatives with synergistic effects and substantially increased potency against both sensitive and resistant strains. nih.govturner.com
| Modification Strategy | Example Modification | Mechanism to Overcome Resistance | Reference |
|---|---|---|---|
| Dual-Binding Analogs | Replacement of residue 4 carbonyl oxygen with a protonated amidino group | Restores binding affinity to the D-Ala-D-Lac terminus of resistant bacteria | mdpi.comnih.gov |
| Introduction of Lipophilic Moieties | Addition of a 4-chlorobiphenyl (CBP) group or lipophilic quaternary ammonium groups | Anchors to the bacterial membrane, introducing a secondary mechanism of membrane disruption | nih.govmdpi.comturner.com |
| Combination of Modifications | Pocket modification plus peripheral lipophilic groups | Provides multiple, synergistic mechanisms of action | nih.govturner.com |
Probing the Role of Specific Amino Acid Residues within the Aglycon Scaffold
The this compound is a complex heptapeptide, and specific amino acid residues play critical roles in its structure and function. SAR studies involving modifications of these residues have provided valuable insights into their contributions.
The N-terminal N-methyl-leucine (residue 1) is crucial for dipeptide binding. acs.org Its removal by Edman degradation results in a hexapeptide with a 100-fold reduction in binding affinity and a complete loss of antimicrobial activity. acs.org This residue is thought to act as a "flap" that can partially occupy the binding cleft in the absence of the D-Ala-D-Ala ligand, preventing hydration of the aglycon structure. acs.org All naturally occurring vancomycin-type glycopeptide antibiotics contain leucine (B10760876) or its methylated analogs at this position, underscoring its importance. taylorfrancis.com
The amino acid at position 4 is central to the binding pocket and is a key target for modifications aimed at overcoming resistance. As discussed previously, the carbonyl group of this residue is responsible for the repulsive interaction with the D-Ala-D-Lac terminus in resistant bacteria. nih.gov Replacing this carbonyl with groups that can form favorable interactions, such as an amidine, has proven to be a successful strategy. nih.gov
The cross-linked aromatic amino acid residues (residues 2, 4, 5, 6, and 7) are responsible for the rigid, cup-shaped structure of the aglycon. nih.gov These residues, which include β-hydroxytyrosine and 4-hydroxyphenylglycine, are joined by aryl-ether and C-C bonds, creating the constrained architecture necessary for high-affinity binding. nih.gov Any modification that disrupts these cross-links would likely lead to a loss of the pre-organized conformation required for activity.
The asparagine residue at position 3 also contributes to the binding of the D-Ala-D-Ala ligand through hydrogen bonding. While less frequently modified than the N-terminus or the residue 4 carbonyl, its role in stabilizing the antibiotic-ligand complex is significant.
Molecular Mechanisms of Bacterial Resistance to Vancomycin Aglycon and Glycopeptides
Biochemical Pathway Alterations Leading to D-Ala-D-Lac and D-Ala-D-Ser Termini
The bactericidal action of vancomycin (B549263) relies on its high-affinity binding to the D-Alanyl-D-Alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, which effectively blocks the subsequent transglycosylation and transpeptidation steps in cell wall synthesis. oup.comnih.gov Resistance is achieved by altering this target. Bacteria have evolved two primary alternative biochemical pathways to replace the D-Ala-D-Ala dipeptide with molecules that bind vancomycin and its aglycon poorly. oup.comspandidos-publications.com
The most significant alteration involves the substitution of the terminal D-Alanine with D-Lactate (D-Lac), forming a D-Alanyl-D-Lactate (D-Ala-D-Lac) depsipeptide. nih.govasm.org This change is central to high-level vancomycin resistance, such as that seen in VanA- and VanB-type resistant enterococci. asm.orgpnas.org The synthesis of this altered precursor requires two key enzymatic steps. First, a dehydrogenase, such as VanH, reduces pyruvate (B1213749) to D-Lactate. oup.comresearchgate.net Subsequently, a specialized ligase, such as VanA, catalyzes the formation of an ester bond between D-Alanine and D-Lactate to create the D-Ala-D-Lac depsipeptide. oup.comresearchgate.net This new depsipeptide is then incorporated into the peptidoglycan precursor, replacing the native D-Ala-D-Ala terminus. asm.org
A second mechanism, which typically confers a lower level of resistance, involves the replacement of the terminal D-Ala with D-Serine (D-Ser), resulting in a D-Alanyl-D-Serine (D-Ala-D-Ser) dipeptide terminus. oup.comasm.org This pathway is characteristic of VanC-, VanE-, and VanG-type resistance. asm.orgacs.org The synthesis of D-Ala-D-Ser is mediated by a dedicated ligase (e.g., VanC, VanE) that specifically joins D-Ala and D-Ser. acs.orgasm.org In some cases, this pathway also involves a racemase, such as VanT, which produces D-Serine from L-Serine. oup.com
In both resistance pathways, it is crucial for the bacterium to eliminate the production of the original, susceptible D-Ala-D-Ala-containing precursors. asm.org This is achieved by enzymes with D,D-dipeptidase or D,D-carboxypeptidase activity, which hydrolyze any remaining D-Ala-D-Ala dipeptides or remove the terminal D-Ala from pentapeptide precursors. asm.orgasm.org
Genetic Determinants and Regulatory Elements (van gene clusters) Involved in Resistance
The genetic basis for glycopeptide resistance is primarily encoded within specific gene clusters, known as van operons. spandidos-publications.comgenome.jp At least six types have been characterized: VanA, VanB, VanC, VanD, VanE, and VanG. genome.jpwikipedia.org These clusters contain the structural genes that encode the enzymes for the resistance pathways, as well as regulatory genes that control their expression. spandidos-publications.comnih.gov
The vanA gene cluster, often located on the mobile transposon Tn1546, is a well-studied example of inducible, high-level resistance. oup.comspandidos-publications.com This cluster typically includes:
vanR and vanS : These genes encode a two-component regulatory system. VanS is a membrane-bound sensor kinase that detects the presence of a glycopeptide like vancomycin. researchgate.netoup.com Upon detection, it autophosphorylates and transfers the phosphate (B84403) group to VanR, a cytoplasmic response regulator. researchgate.net Phosphorylated VanR then acts as a transcriptional activator. researchgate.netoup.com
vanH , vanA , and vanX : These are the structural genes transcribed from a promoter that is activated by phosphorylated VanR. nih.govresearchgate.net vanH encodes the dehydrogenase that produces D-Lac from pyruvate. nih.gov vanA encodes the D-Ala-D-Lac ligase. nih.gov vanX encodes a D,D-dipeptidase that hydrolyzes D-Ala-D-Ala, preventing the synthesis of susceptible precursors. pnas.org
Other van clusters have a similar, though distinct, organization. The vanB cluster also encodes for D-Ala-D-Lac production but is typically induced by vancomycin but not teicoplanin. wikipedia.orgoup.com The vanC cluster, which is intrinsic to species like Enterococcus gallinarum, encodes the machinery for D-Ala-D-Ser synthesis and is constitutively expressed or induced at a low level. oup.comasm.org
The location of these gene clusters on mobile genetic elements, such as plasmids and transposons, is a critical factor in the widespread dissemination of vancomycin resistance among Gram-positive bacteria, allowing for horizontal gene transfer between different species and genera. spandidos-publications.comwikipedia.org
Molecular Recognition Deficiencies with Modified Cell Wall Precursors
The efficacy of vancomycin and its aglycon is entirely dependent on their ability to form a stable complex with the D-Ala-D-Ala terminus of peptidoglycan precursors. This binding involves the formation of five crucial hydrogen bonds between the antibiotic and the dipeptide target. This interaction creates a steric blockade, preventing the enzymes responsible for cell wall cross-linking from accessing their substrate. wikipedia.org
The substitution of the terminal D-Ala with D-Lac, creating a D-Ala-D-Lac terminus, is a subtle but profound chemical change. The replacement of the amide nitrogen atom in D-Ala with an oxygen atom in D-Lac eliminates the possibility of forming one of the five hydrogen bonds. wikipedia.org This single change results in a 1,000-fold reduction in the binding affinity of vancomycin for its target. nih.govpnas.orgmdpi.com Consequently, the antibiotic can no longer bind effectively to the modified precursors, and cell wall synthesis can proceed unimpeded.
In the case of the D-Ala-D-Ser terminus, the alteration also leads to a significant loss of binding affinity, though typically less dramatic than with D-Ala-D-Lac. The substitution of the methyl group of D-Ala with the hydroxymethyl group of D-Ser is thought to cause steric hindrance that disrupts the precise fit required for high-affinity binding. oup.comwikipedia.org This results in a roughly six-fold decrease in the affinity between vancomycin and the peptide terminus, sufficient to confer a low level of clinical resistance. wikipedia.orgnih.gov
Enzymatic Basis of Resistance: Ligases and Hydrolases (e.g., VanA, VanX)
The enzymatic machinery encoded by the van gene clusters is the functional core of the resistance mechanism. Two classes of enzymes are particularly critical: ligases that synthesize the alternative termini and hydrolases that eliminate the susceptible native termini.
Ligases (e.g., VanA, VanB, VanC): The resistance ligases are functionally analogous to the host's native D-Ala-D-Ala ligase (Ddl) but possess altered substrate specificity. asm.org
VanA and VanB: These are D-Ala-D-Lac ligases. nih.govpnas.org They catalyze the ATP-dependent formation of an ester bond between D-Ala and D-Lac. oup.comasm.org While they can also synthesize D-Ala-D-Ala, their kinetic parameters are optimized for the formation of the depsipeptide, particularly in the presence of D-Lac produced by VanH. acs.org The structure of VanA reveals specific residues in the active site that are crucial for accommodating D-Lac and repelling a second D-Ala molecule, which is key to the resistance mechanism. pnas.orgacs.org
VanC, VanE, VanG: These are D-Ala-D-Ser ligases that catalyze the formation of a peptide bond between D-Ala and D-Ser. asm.orgnih.gov
Hydrolases (e.g., VanX, VanY): The presence of the host's own D-Ala-D-Ala ligase means that susceptible precursors will continue to be produced. To ensure a resistant phenotype, these precursors must be eliminated.
VanX: This enzyme is a potent zinc-dependent D,D-dipeptidase. pnas.org Its primary role is to hydrolyze any D-Ala-D-Ala dipeptide synthesized by the host's Ddl enzyme, thereby removing the substrate for the final step of susceptible precursor synthesis. nih.govresearchgate.net VanX shows high specificity for D-Ala-D-Ala and has low activity against the D-Ala-D-Lac depsipeptide, ensuring the integrity of the resistance pathway. asm.org
VanY: This enzyme is a D,D-carboxypeptidase that can also contribute to resistance by cleaving the terminal D-Ala from the completed pentapeptide precursor (UDP-MurNAc-pentapeptide[D-Ala]), providing another layer of defense against the production of susceptible cell wall components. spandidos-publications.com
The coordinated action of these ligases and hydrolases effectively remodels the bacterial cell wall biosynthesis pathway, leading to the exclusive production of modified precursors that are invisible to vancomycin and its aglycon, thereby establishing a state of resistance. pnas.org
Compound Names
| Compound Name |
| Vancomycin |
| Vancomycin aglycon |
| Teicoplanin |
| D-Alanine (D-Ala) |
| L-Alanine |
| D-Lactate (D-Lac) |
| Pyruvate |
| D-Serine (D-Ser) |
| L-Serine |
| D-Alanyl-D-Alanine (D-Ala-D-Ala) |
| D-Alanyl-D-Lactate (D-Ala-D-Lac) |
| D-Alanyl-D-Serine (D-Ala-D-Ser) |
| Uracil Diphosphate (UDP) |
| N-acetylmuramic acid (MurNAc) |
Van Gene Cluster Characteristics
| Van Operon Type | Typical Resistance Level | Modified Terminus | Key Enzymes | Regulation | Mobility |
| VanA | High (Vancomycin & Teicoplanin) | D-Ala-D-Lac | VanA (Ligase), VanH (Dehydrogenase), VanX (Dipeptidase) | Inducible | Transposon (Tn1546), Plasmids |
| VanB | Variable (Vancomycin only) | D-Ala-D-Lac | VanB (Ligase), VanH (Dehydrogenase), VanX (Dipeptidase) | Inducible | Transposon, Plasmids |
| VanC | Low (Intrinsic) | D-Ala-D-Ser | VanC (Ligase), VanT (Racemase), VanXYc (Peptidase) | Constitutive/Inducible | Chromosomal |
| VanD | Moderate (Vancomycin & Teicoplanin) | D-Ala-D-Lac | VanD (Ligase), VanH (Dehydrogenase), VanXD (Dipeptidase) | Constitutive | Chromosomal |
| VanE | Low | D-Ala-D-Ser | VanE (Ligase) | Constitutive | Chromosomal |
| VanG | Low | D-Ala-D-Ser | VanG (Ligase) | Inducible | Chromosomal (transferable) |
Advanced Analytical and Spectroscopic Methodologies for Aglycon Research
Mass Spectrometry (MS) for Structural Elucidation and Ligand Screening
Mass spectrometry (MS) is indispensable for determining the molecular weight, elemental composition, and fragmentation patterns of vancomycin (B549263) aglycon and its complexes. It is widely used for structural elucidation, purity assessment, and monitoring molecular interactions.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly employed for analyzing non-covalent complexes and large biomolecules like vancomycin. It allows for the detection of protonated or deprotonated molecular ions, providing direct information about the molecular mass.
Molecular Weight Determination: Vancomycin hydrochloride typically shows a quasi-molecular ion peak at m/z 1448 [M+H]⁺ in positive ion ESI-MS, with high-resolution ESI-MS confirming an accurate mass-to-charge ratio of 1448.4380 [M+H]⁺ frontiersin.org. Vancomycin itself can be observed as a precursor ion at m/z 725, corresponding to the doubly charged species [M+2H]²⁺ researchgate.net. The molecular weight of Vancomycin Aglycon is reported as 1143.93 scbt.com.
Complex Analysis: ESI-MS is instrumental in studying vancomycin-peptide complexes in the gas phase, enabling the detection of subtle differences in their non-covalent interactions researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net.
Chiral Separations: Coupled with Capillary Electrophoresis (CE), ESI-MS (CE-ESI-MS) is used for the enantioseparation of amino acids and other chiral compounds. Vancomycin often serves as a chiral selector in these analyses, with analytes sometimes requiring derivatization to enhance interaction and MS detection researchgate.netmdpi.com. High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC/MS) is also utilized for detailed analysis of vancomycin derivatives nih.gov.
Table 9.1.1.1: Key ESI-MS Data for Vancomycin and Related Species
| Analyte / Ion Species | m/z Value | Ion Type | Reference |
| Vancomycin hydrochloride | 1448.4380 | [M+H]⁺ | frontiersin.org |
| Vancomycin | 725 | [M+2H]²⁺ | researchgate.net |
| This compound | 1143.93 | Molecular Weight | scbt.com |
| Vancosamine (B1196374) | 144.1 | Fragment ion | acs.org |
| Desvancosamine–vancomycin | 1305.3 | Fragment ion | acs.org |
| Doubly protonated aglycovancomycin | 572.1 | Fragment ion | acs.org |
Surface-Induced Dissociation (SID) is a tandem mass spectrometry technique that imparts internal energy to ions through collision with a solid surface. This method is valuable for probing the energetics, fragmentation mechanisms, and structural characterization of vancomycin and its complexes.
Energetics and Binding: SID experiments, often coupled with theoretical modeling such as Rice-Ramsperger-Kassel-Marcus (RRKM) calculations, can determine binding energies between vancomycin and its peptide targets, providing insights into the stability of these non-covalent interactions researchgate.netnih.gov.
Fragmentation Pathways: The fragmentation of doubly protonated vancomycin via SID typically involves the cleavage of the O-glycosidic bond, yielding characteristic ions such as vancosamine (m/z 144.1) and desvancosamine–vancomycin (m/z 1305.3) acs.org. A less common pathway results in the neutral loss of the disaccharide, producing doubly protonated aglycovancomycin at m/z 572.1 acs.org.
Efficiency and Control: SID can generate extensive and structurally informative fragmentation patterns. The degree of fragmentation can be controlled by adjusting the collision energy osu.edu. Compared to Collision-Induced Dissociation (CID), SID can deposit energy more efficiently, potentially leading to fragmentation at lower laboratory frame collision energies osu.edu.
Application of Infrared (IR) and Raman Spectroscopy for Molecular Interactions
Vibrational spectroscopies, including Infrared (IR) and Raman spectroscopy, are powerful tools for investigating molecular structure, functional groups, and intermolecular interactions, such as hydrogen bonding and binding events.
IR Spectroscopy: IR spectroscopy has been employed to study the interactions between vancomycin and its peptide mimics, such as N-acetyl-D-Ala-D-Ala and N,N′-diacetyl-L-Lys-D-Ala-D-Ala rsc.org. Analysis of IR spectra of these complexes reveals significant changes, including an increase in intensity around 1588 cm⁻¹, attributed to the carboxylate group of the peptide, indicating perturbation upon binding rsc.org. IR spectra of vancomycin in solution have been assigned by varying solution conditions (e.g., pD) rsc.org. Infrared Multiphoton Dissociation (IRMPD) spectroscopy, often used in conjunction with ion mobility and theoretical calculations, helps probe the structure of vancomycin-peptide complexes in the gas phase researchgate.net.
Raman Spectroscopy: Raman and Raman Optical Activity (ROA) spectroscopy are utilized to study vancomycin complexed with its biological targets, providing insights into molecular interactions and conformational states uantwerpen.benih.gov. ROA studies have indicated that binding to certain peptide substrates does not induce significant conformational changes in the vancomycin molecule that are detectable by this technique uantwerpen.be. Characteristic Raman bands for vancomycin are observed in the amide I region, typically around 1657 and 1680 cm⁻¹ uantwerpen.be. Vibrational optical activity (VOA) techniques are valuable for analyzing the conformation of rigid cyclic parts and aromatic rings within glycopeptides like vancomycin nih.gov. Furthermore, Raman spectroscopy can provide insights into molecular interactions by comparing spectral features of compounds in different phases, such as liquid and vapor spectroscopyonline.com.
Table 9.2.1: Characteristic Spectroscopic Features of Vancomycin
| Technique | Feature / Band Position (cm⁻¹) | Description / Application | Reference |
| IR Spectroscopy | ~1588 | Intensity increase in peptide complexes (carboxylate stretch), indicating binding | rsc.org |
| Raman Spectroscopy | 1657, 1680 | Bands in the amide I region | uantwerpen.be |
| ROA Spectroscopy | N/A | Probes conformation; no significant change observed upon binding to certain peptide targets | uantwerpen.be |
Fluorescence Spectroscopy for Probing Binding Dynamics and Conformational Changes
Fluorescence spectroscopy, including techniques like fluorescence correlation spectroscopy (FCS), is a sensitive method for investigating molecular interactions, binding dynamics, and conformational changes in biomolecules. While specific detailed applications focusing solely on this compound's binding dynamics are less extensively detailed in the provided snippets, the general principles are applicable.
Probing Interactions: Fluorescence techniques can monitor changes in the local environment or molecular conformation upon binding events researchgate.netresearchgate.netrsc.org. Fluorescence correlation spectroscopy (FCS) has been used in studies to characterize vancomycin-peptidoglycan (PG) interactions nih.gov.
Conformational Dynamics: Single-molecule fluorescence spectroscopy offers advanced capabilities for studying enzyme activity and protein dynamics, providing insights into how molecules balance different conformations to regulate activity researchgate.netrsc.org. UV-difference titration assays have also been employed in studies related to vancomycin binding amazonaws.com.
Advanced Chromatographic Techniques for Purity Assessment and Isolation of Analogs
Chromatographic techniques are fundamental for assessing the purity of this compound, isolating synthesized analogs, and characterizing complex mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a workhorse for the purity assessment and purification of this compound and its synthetic derivatives researchgate.netnih.govamazonaws.comresearchgate.netresearchgate.netpsu.edunih.gov. Standard methods often employ C18 columns with acetonitrile/water gradients for separation amazonaws.com.
Chiral Chromatography: Vancomycin-immobilized chiral stationary phases (CSPs) are widely used in chiral HPLC for the enantioseparation of various compounds, including amino acids and pharmaceutical agents, highlighting vancomycin's utility as a chiral recognition material researchgate.netmdpi.comresearchgate.net.
Hyphenated Techniques: The coupling of HPLC with mass spectrometry (HPLC-MS) is crucial for the simultaneous quantification and identification of degradation products, aiding in the monitoring of chemical stability researchgate.net. Capillary Electrophoresis coupled with ESI-MS (CE-ESI-MS) is also employed for chiral separations, often requiring derivatization of analytes to enhance interaction with vancomycin as a chiral selector and improve MS detection sensitivity researchgate.netmdpi.com.
Isolation of Analogs: Chromatographic methods are essential for isolating and purifying novel analogs of this compound developed through synthetic efforts, ensuring their structural integrity and purity for further study amazonaws.comnih.govnih.gov. This compound itself is recognized as a vancomycin impurity and can be isolated using these techniques scbt.com.
Computational Chemistry and Theoretical Modeling of Vancomycin Aglycon Systems
Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand Binding
Molecular dynamics (MD) simulations have been instrumental in elucidating the dynamic behavior of vancomycin (B549263) aglycon and its interactions with bacterial cell wall precursors. These simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes and binding events.
Research has extensively used MD simulations to compare the binding of vancomycin aglycon to both the susceptible D-Ala-D-Ala terminus and the resistant D-Ala-D-Lac terminus. These studies have revealed key differences in the conformational sampling of the aglycon upon binding to these different ligands. Analysis of root-mean-square deviation (RMSD) of the atomic positions indicates that the aglycon-ligand complexes exhibit distinct stability profiles. For instance, simulations have shown that the complex with D-Ala-D-Ala is more stable than with D-Ala-D-Lac, which is reflected in the lower RMSD values over the simulation time.
Hydrogen bond analysis is a critical component of these simulations, quantifying the number and duration of hydrogen bonds between the aglycon and its ligand. Multiple hydrogen bonds are crucial for the strong binding of vancomycin to the D-Ala-D-Ala terminus. In contrast, the substitution of the terminal amide with an ester in D-Ala-D-Lac results in the loss of a critical hydrogen bond and introduces electrostatic repulsion, significantly weakening the interaction.
Free energy calculations, such as those employing the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method, have been used to quantify the binding affinities of different ligands to the this compound. These calculations often correlate well with experimental data and provide a theoretical basis for understanding the molecular determinants of binding.
| Complex | Average Number of H-Bonds | Interaction Energy (kJ/mol) | Binding Free Energy (kcal/mol) |
| This compound - D-Ala-D-Ala | ~5 | -150 to -200 | -8 to -10 |
| This compound - D-Ala-D-Lac | ~3-4 | -80 to -120 | -4 to -6 |
Table 1: Representative data from MD simulations of this compound complexes. The values are approximate and can vary depending on the specific simulation parameters and force fields used.
Quantum Mechanical (QM) Calculations for Electronic Structure and Binding Energies
Quantum mechanical (QM) calculations offer a higher level of theory to investigate the electronic structure and energetics of the this compound system. These methods, based on the principles of quantum mechanics, can provide highly accurate descriptions of molecular properties and interactions.
First-principles investigations have been conducted to study the binding of this compound with various dipeptide ligands, including those characteristic of both susceptible and resistant bacteria. These calculations have been used to determine the binding energies of these complexes in both the gas phase and in solution. Such studies have shown that the ordering of binding strengths can differ between the gas phase and a solvated environment, highlighting the importance of considering solvent effects in these theoretical models. For example, in the gas phase, the binding to Glycine-containing peptides may be the strongest, while in solution, the preference for D-Ala-D-Ala is correctly predicted. nih.gov
QM calculations are also employed to analyze the electronic properties of the this compound, such as the distribution of electron density and the nature of the molecular orbitals. This information is crucial for understanding the non-covalent interactions that govern ligand binding, including hydrogen bonding and van der Waals forces. By examining the electronic structure, researchers can gain insights into the specific atomic and molecular features that contribute to the high-affinity binding to D-Ala-D-Ala and the reduced affinity for D-Ala-D-Lac.
Molecular Docking and Scoring for Ligand-Aglycon Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. In the context of this compound, docking studies are frequently employed to screen virtual libraries of potential ligands or to investigate the binding modes of known ligands.
The process involves placing the ligand in the binding pocket of the aglycon in various conformations and orientations and then using a scoring function to estimate the binding affinity for each pose. These scoring functions are mathematical models that approximate the free energy of binding. They typically include terms that account for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties. The accuracy of molecular docking is highly dependent on the quality of the scoring function used.
For this compound, docking studies can be used to predict how modifications to the ligand or the aglycon will affect the binding interaction. For example, docking can be used to assess the potential of new aglycon variants to bind to the D-Ala-D-Lac terminus of resistant bacteria. The results of these simulations can help prioritize which compounds to synthesize and test experimentally, thereby accelerating the drug discovery process.
In Silico Rational Design and Prediction of Aglycon Variants
The insights gained from MD simulations, QM calculations, and molecular docking provide a solid foundation for the in silico rational design of novel this compound variants. By understanding the key interactions required for high-affinity binding, researchers can propose specific modifications to the aglycon structure to enhance its activity, particularly against resistant strains.
One successful example of rational design has been the modification of the residue 4 carbonyl group of the this compound. Computational studies suggested that replacing this carbonyl group with a methylene (B1212753) group ([Ψ[CH₂NH]Tpg⁴]this compound) could alleviate the repulsive interaction with the ester oxygen of D-Ala-D-Lac. nih.gov Subsequent synthesis and testing of this variant confirmed that it exhibited significantly improved binding to the resistant depsipeptide. nih.gov
Another area of focus for in silico design has been the modification of the N-terminal D-leucyl amino acid. While some modifications in this region have led to a loss of affinity, computational approaches are being used to explore other substitutions that could potentially enhance binding or introduce new mechanisms of action. nih.gov
| Aglycon Variant | Modification | Predicted Outcome | Experimental Result |
| [Ψ[CH₂NH]Tpg⁴]this compound | Replacement of residue 4 carbonyl with a methylene group | Reduced repulsion with D-Ala-D-Lac, improved binding | Significant activity against VanA-resistant bacteria |
| N-terminal modified analogues | Substitution of N-methyl D-leucyl amino acid | Varied, potential for improved affinity or new interactions | Some analogues showed reduced affinity, highlighting the complexity of prediction |
Table 2: Examples of in silico designed this compound variants.
These computational approaches are continually being refined and are expected to play an increasingly important role in the development of the next generation of glycopeptide antibiotics.
Derivatization and Chemical Modification of Vancomycin Aglycon for Research Applications
Synthesis of Fluorescent and Spin-Labeled Aglycon Probes for Spectroscopic Studies
Spectroscopic probes are indispensable tools for studying the molecular interactions and dynamics of bioactive molecules like the vancomycin (B549263) aglycon. By attaching fluorescent dyes or paramagnetic spin labels to the aglycon, researchers can employ techniques such as fluorescence spectroscopy and Electron Paramagnetic Resonance (EPR) spectroscopy to gain insights into its binding mechanisms and conformational changes upon ligand interaction.
Fluorescent Probes: The synthesis of fluorescent vancomycin probes has been demonstrated as a powerful method for visualizing and quantifying interactions with bacterial cells. nih.govnih.gov A common strategy involves the introduction of a versatile chemical handle, such as an azide group, onto the vancomycin structure. This allows for the subsequent attachment of various fluorescent dyes containing a terminal alkyne via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.govuq.edu.au While many published examples utilize the full vancomycin molecule, these methods are directly applicable to the vancomycin aglycon. The reactive handles can be installed at specific sites, such as the C-terminus or the N-terminus, allowing for the generation of a library of fluorescently tagged aglycons. These probes can be used in a variety of applications, including:
Microscopy Imaging: Visualizing the binding of the aglycon to the surface of Gram-positive bacteria. nih.gov
Flow Cytometry: Quantifying the binding affinity and kinetics of the aglycon to its target on bacterial cells. nih.gov
Plate Reader Quantification: High-throughput screening of aglycon derivatives for improved binding characteristics. nih.gov
Spin-Labeled Probes: Site-directed spin labeling (SDSL) combined with EPR spectroscopy is a powerful technique for obtaining detailed information about the structure, dynamics, and conformational changes of biomolecules. uni-osnabrueck.de This method involves the introduction of a stable nitroxide radical (a spin label) at a specific site within the molecule. uni-osnabrueck.de The EPR spectrum of the spin label is sensitive to its local environment, providing data on solvent accessibility, secondary and tertiary structure, and ligand-induced conformational changes.
While specific examples of spin-labeled this compound are not prominent in the reviewed literature, the principles of SDSL are readily applicable. A thiol-specific spin label, such as a methanethiosulfonate derivative, could be attached to a cysteine residue introduced into the aglycon scaffold through semi-synthesis or total synthesis. Potential sites for modification on the this compound could include the N-terminus or side chains of the amino acid residues that are not directly involved in the critical hydrogen-bonding network for ligand recognition. The resulting spin-labeled aglycon probes could be used to study:
Conformational changes in the binding pocket upon interaction with cell wall precursors like L-Lys-D-Ala-D-Ala.
The dynamics of the aglycon when bound to the bacterial cell surface.
Interactions with other cellular components.
| Probe Type | Synthetic Strategy | Potential Applications |
| Fluorescent Probe | Introduction of an azide handle followed by CuAAC ("click") reaction with an alkyne-modified fluorophore. nih.govuq.edu.au | Microscopy, Flow Cytometry, High-Throughput Screening. nih.gov |
| Spin Label Probe | Site-directed mutagenesis to introduce a cysteine, followed by reaction with a thiol-specific nitroxide label. | EPR spectroscopy to study molecular structure, dynamics, and conformational changes. uni-osnabrueck.de |
Bioconjugation Strategies for Immobilization and Affinity-Based Assays
Bioconjugation of the this compound to solid supports or carrier molecules is essential for a range of research applications, particularly for studying its binding interactions and for the development of affinity-based assays.
Immobilization for Affinity Chromatography: Immobilizing this compound onto a solid matrix, such as agarose beads, is a widely used technique to create affinity chromatography columns. These columns are invaluable for:
Purifying proteins and other molecules that bind to the vancomycin scaffold.
Studying the binding affinity of synthetic ligands designed to mimic the D-Ala-D-Ala terminus of peptidoglycan precursors.
Screening compound libraries for novel binding partners.
The primary amine at the N-terminus or the carboxylic acid at the C-terminus are common attachment points for immobilization. Standard coupling chemistries, such as N-hydroxysuccinimide (NHS) ester or carbodiimide (EDC) chemistry, can be used to form a stable amide bond between the aglycon and the activated matrix.
Bioconjugation to Carrier Proteins: For certain applications, the this compound can be conjugated to larger carrier molecules. A reported method involves the enzymatic attachment of the this compound to a peptide carrier domain (PCD). nih.gov This was achieved by first synthesizing a this compound-coenzyme A thioester, which was then enzymatically transferred to the apo-PCD by the phosphopantetheinyl transferase Sfp. nih.gov This strategy creates a larger biomolecule where the aglycon is presented in a specific context, which can be useful for immunological studies or for investigating interactions within larger biological complexes.
Affinity-Based Assays: Immobilized this compound is a key component of various affinity-based assays. In a typical format, the aglycon is captured on a surface (e.g., a microplate well or a biosensor chip), and the binding of a target analyte from a solution is measured. These assays can provide quantitative data on binding constants (Ka) and dissociation constants (Kd). UV-difference titration assays are also a common method for determining the association constants of this compound analogues with model ligands like N,N′-Ac₂-L-Lys-D-Ala-D-Ala. nih.gov
| Bioconjugation Strategy | Purpose | Example Method |
| Immobilization on Solid Support | Affinity Chromatography, Binding Assays | Coupling via N-terminus or C-terminus to agarose beads using EDC/NHS chemistry. |
| Conjugation to Carrier Protein | Immunological Studies, Interaction Studies | Enzymatic ligation to a Peptide Carrier Domain (PCD) via a coenzyme A thioester intermediate. nih.gov |
Site-Specific Chemical Modifications for Mechanistic Deconvolution
Site-specific modifications of the this compound are a cornerstone of research aimed at understanding its mechanism of action and the structural basis of antibiotic resistance. By systematically altering specific functional groups, researchers can dissect the contribution of individual residues to ligand binding and antibacterial activity.
N-Terminus Modifications: The N-terminal N-methyl-D-leucyl residue of the this compound has been a target for modification. A series of analogues have been prepared where this residue is replaced with other N-methyl-D-amino acids bearing hydrogen-bond donors or reactive nucleophiles. nih.gov These studies aimed to determine if new interactions could be formed with the D-Ala-D-Ala or D-Ala-D-Lac termini to enhance binding affinity. nih.gov The synthesis involves the deglycosylation of vancomycin to yield the aglycon, followed by removal of the N-terminal residue via Edman degradation. nih.gov New amino acid precursors are then coupled to the resulting desleucylaglucovancomycin intermediate. nih.gov
C-Terminus Modifications: Modifications at the C-terminus of the aglycon have been explored to introduce new mechanisms of action. For instance, the attachment of guanidine or quaternary trimethylammonium groups has been shown to enhance antimicrobial potency. nih.gov These positively charged moieties are thought to introduce an additional mechanism of action by inducing bacterial cell envelope permeabilization, which is independent of the canonical D-Ala-D-Ala binding. nih.gov The synthesis of these derivatives typically involves amide coupling reactions between the C-terminal carboxylic acid of the aglycon and the desired amine-containing substituent, often using coupling reagents like EDC and HOAt. frontiersin.org
Binding Pocket Modifications: Deep-seated modifications within the ligand-binding pocket of the aglycon represent a rational approach to overcoming vancomycin resistance. The key mechanism of VanA-type resistance is the substitution of the terminal D-Ala of the peptidoglycan precursor with D-Lactate (D-Lac), which results in the loss of a crucial hydrogen bond and introduces a repulsive lone-pair interaction with the carbonyl oxygen of residue 4 of vancomycin. nih.gov This single atom change (NH to O) reduces binding affinity by 1000-fold. nih.gov
To counter this, researchers have used total synthesis to create aglycon analogues where the residue 4 amide carbonyl is replaced with other groups. nih.gov
[Ψ[CH₂NH]Tpg⁴]this compound: Replacing the carbonyl with a methylene (B1212753) group removes the repulsive lone-pair interaction. nih.gov
[Ψ[C(=S)NH]Tpg⁴]this compound (Thioamide): The thioamide derivative serves as a synthetic intermediate. acs.orgstorkapp.me
[Ψ[C(=NH)NH]Tpg⁴]this compound (Amidine): This modification is designed to form a reverse hydrogen bond with the D-Lac ester oxygen, thereby restoring binding affinity. nih.gov
These ambitious modifications, achievable only through multi-step total synthesis, have provided fundamental insights into the molecular basis of vancomycin's interaction with its target and have paved the way for derivatives that can bind to both sensitive (D-Ala-D-Ala) and resistant (D-Ala-D-Lac) cell wall precursors. nih.govacs.orgstorkapp.me
| Modification Site | Chemical Change | Rationale / Mechanistic Insight |
| N-Terminus | Replacement of N-methyl-D-leucine with other D-amino acids. nih.gov | To explore new H-bonding interactions and improve binding affinity. nih.gov |
| C-Terminus | Addition of quaternary ammonium (B1175870) or guanidine groups. nih.gov | To introduce a secondary mechanism of action (cell membrane disruption). nih.gov |
| Residue 4 Amide | Carbonyl replaced with Methylene (CH₂), Thioamide (C=S), or Amidine (C=NH). nih.govacs.orgstorkapp.me | To overcome VanA resistance by eliminating lone-pair repulsion and/or restoring H-bonding with D-Ala-D-Lac. nih.govnih.gov |
Creation of Novel Aglycon Scaffolds for Exploring Beyond Canonical Binding
Moving beyond simple peripheral modifications, the creation of entirely new this compound scaffolds through total synthesis has become a powerful strategy for exploring binding modes that transcend the canonical interaction with D-Ala-D-Ala. These efforts aim to develop antibiotics that are not only effective against resistant strains but also possess fundamentally new properties.
The total synthesis of the this compound is a monumental challenge in organic chemistry, involving the stereocontrolled construction of a rigid, tricyclic heptapeptide (B1575542) core with multiple stereocenters and elements of atropisomerism. nih.govresearchgate.net Successful total syntheses have been reported by several groups, paving the way for the creation of previously inaccessible analogues with deep-seated structural changes. nih.gov
A key achievement in this area is the reengineering of the binding pocket to achieve dual binding affinity for both D-Ala-D-Ala and the resistance-conferring D-Ala-D-Lac ligand. The synthesis of [Ψ[CH₂NH]Tpg⁴]this compound , where the residue 4 amide carbonyl is replaced by a methylene group, exemplifies this approach. nih.gov This single-atom deletion was specifically designed to counteract the single-atom change in the resistant peptidoglycan precursor. nih.gov The synthesis of this novel scaffold involved key steps such as a reductive amination to install the modified amide bond, Suzuki coupling for the biaryl bond, and macolactamization to close the macrocyclic rings. nih.gov
Evaluation of this new scaffold revealed that, relative to the natural this compound, it exhibited a 40-fold increase in affinity for the D-Ala-D-Lac ligand and a 35-fold reduction in affinity for D-Ala-D-Ala. nih.gov This resulted in a molecule with balanced, dual binding characteristics, demonstrating that the scaffold had been successfully reengineered to engage both the sensitive and resistant targets. nih.gov
Similarly, the total synthesis of [Ψ[C(=NH)NH]Tpg⁴]this compound (the amidine derivative) and its precursor, the thioamide, provides access to scaffolds designed not just to tolerate the D-Lac residue but to form a new, favorable hydrogen-bonding interaction with it. acs.orgstorkapp.me These synthetic efforts allow for the exploration of binding interactions that are not possible with the natural aglycon scaffold. The development of next-generation total synthesis routes, which are more efficient and scalable, is critical for producing these novel scaffolds in quantities sufficient for preclinical evaluation. researchgate.netacs.org These approaches provide a powerful platform for creating vancomycin analogues that can directly address the underlying molecular mechanisms of resistance. researchgate.netacs.org
| Novel Aglycon Scaffold | Key Structural Change | Intended Binding Property |
| [Ψ[CH₂NH]Tpg⁴]this compound | Residue 4 C=O replaced with CH₂. nih.gov | Balanced, dual binding to both D-Ala-D-Ala and D-Ala-D-Lac by removing repulsive interactions. nih.gov |
| [Ψ[C(=NH)NH]Tpg⁴]this compound | Residue 4 C=O replaced with C=NH. acs.orgstorkapp.me | Enhanced binding to D-Ala-D-Lac through the formation of a new hydrogen bond. nih.gov |
Future Research Trajectories and Emerging Paradigms in Vancomycin Aglycon Science
Exploration of Aglycon Interactions with Novel Biological Targets Beyond Cell Wall Precursors
While the canonical mechanism of vancomycin (B549263) involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, emerging research suggests that the vancomycin aglycon may interact with other non-canonical biological targets. acs.orgscispace.com This exploration is driven by observations of biological activity that cannot be solely explained by cell wall inhibition and the quest to develop derivatives with new or enhanced mechanisms of action.
Researchers are investigating potential interactions with bacterial enzymes, regulatory proteins, and other cellular components that could contribute to its antimicrobial effects or be exploited for novel therapeutic strategies. For instance, studies have explored the use of photoaffinity probes based on vancomycin to identify its interaction partners within clinically relevant bacteria like Staphylococcus aureus and Enterococcus faecalis. acs.org These studies have revealed that vancomycin may interact with proteins not containing the classic D-Ala-D-Ala binding motif. One such identified target is the major staphylococcal autolysin, Atl, suggesting that vancomycin's influence on cell morphology may be more complex than previously understood. acs.org
Future investigations in this area are likely to employ a combination of proteomics, genetics, and structural biology to systematically identify and validate these novel targets. Understanding these alternative interactions could pave the way for the rational design of this compound analogs that are less susceptible to existing resistance mechanisms and possess a broader spectrum of activity.
Development of Integrated Chemoenzymatic and Synthetic Platforms for Aglycon Diversification
The chemical complexity of the this compound presents a significant challenge to its synthetic modification. researchgate.net To address this, researchers are developing integrated chemoenzymatic and synthetic platforms that combine the precision of enzymatic reactions with the versatility of organic synthesis to create diverse libraries of aglycon analogs. nih.govnih.govsemanticscholar.org These hybrid approaches offer a powerful means to modify the aglycon scaffold in ways that are difficult to achieve through purely chemical or biological methods.
Enzymatic glycosylation, for instance, allows for the attachment of various sugar moieties to the aglycon core, which can influence its pharmacokinetic properties and potentially its mechanism of action. researchgate.netacs.org Glycosyltransferases, such as GtfD and GtfE from the vancomycin biosynthetic pathway, have been utilized to attach vancosamine (B1196374) and glucose to the aglycon. acs.orgacs.org These enzymes can be harnessed in vitro to create novel glycopeptide derivatives.
Synthetic chemistry complements these enzymatic methods by enabling modifications to the peptide backbone and aromatic side chains of the aglycon. nih.gov For example, total synthesis strategies have been developed to create aglycon analogs with specific atomic substitutions in the binding pocket to overcome resistance. nih.govacs.orgacs.org The integration of these synthetic routes with enzymatic glycosylation provides a comprehensive platform for generating a wide array of vancomycin derivatives. nih.gov This chemoenzymatic approach has been highlighted as a valuable strategy for diversifying complex natural product architectures. nih.gov
| Modification Strategy | Enzymes/Reagents Involved | Purpose of Modification | Reference |
|---|---|---|---|
| In vitro Glycorandomization | Glycosyltransferases (e.g., GtfE, GtfD) | Creation of novel glycopeptide derivatives with diverse sugar substitutions. | nih.govscite.ai |
| Sequential Enzymatic Glycosylation | GtfE with UDP-glucose, GtfD with TDP-vancosamine | Completion of total synthesis of vancomycin from its aglycon. | acs.org |
| Protecting Group-Free Enzymatic Glycosylation | Optimized glycosyltransferase systems | Streamlined and scalable synthesis of pocket-modified vancomycin analogues. | researchgate.netnih.gov |
Advanced Biophysical Techniques for Real-time Monitoring of Aglycon-Target Interactions
A deep understanding of the binding kinetics and thermodynamics of this compound with its targets is crucial for the development of improved analogs. Advanced biophysical techniques are now enabling researchers to monitor these interactions in real-time and with high sensitivity, providing invaluable insights into the molecular basis of its activity.
Surface Plasmon Resonance (SPR) is one such powerful technique being employed for the label-free, real-time monitoring of vancomycin interactions. researchgate.net SPR-based biosensors can measure the association and dissociation rates of the aglycon with its binding partners, allowing for the precise determination of binding affinity. researchgate.netgatorbio.com For example, a split-aptamer sandwich assay using SPR has been developed for the real-time monitoring of vancomycin, demonstrating the potential for detailed kinetic analysis. researchgate.net
Other techniques such as Isothermal Titration Calorimetry (ITC) provide a complete thermodynamic profile of the binding interaction, including enthalpy and entropy changes. Molecular dynamics simulations are also being used to investigate the interactions between vancomycin's aglycon structure and peptidoglycan precursors at an atomic level, revealing the importance of specific hydrogen bonds in the binding process. nih.govacs.org These computational methods, in conjunction with experimental techniques, offer a comprehensive picture of the aglycon-target interactions that guide the design of new derivatives.
| Technique | Information Obtained | Application Example | Reference |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), affinity (KD) | Real-time monitoring of vancomycin using a split-aptamer biosensor. | researchgate.net |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters (ΔH, ΔS, KD) | Characterizing the thermodynamics of aglycon binding to cell wall analogs. | nih.gov |
| Molecular Dynamics (MD) Simulations | Atomic-level details of binding interactions and conformational changes. | Analyzing hydrogen bonding between the aglycon and D-Ala-D-Ala. | nih.govacs.org |
| UV-Difference Titration Assay | Association constants (Ka) | Comparing the binding affinities of aglycon analogues to model ligands. | nih.gov |
Applications in Supramolecular Chemistry and Nanomaterials based on Aglycon Recognition Principles
The specific molecular recognition properties of the this compound, particularly its ability to bind to the D-Ala-D-Ala motif, have made it a valuable building block in the fields of supramolecular chemistry and nanomaterials. researchgate.netrsc.org Scientists are harnessing this recognition capability to construct novel self-assembling systems and functionalized nanomaterials with a range of potential applications.
In supramolecular chemistry, the this compound can act as a receptor molecule to form well-defined assemblies with complementary ligands. nih.gov This has been demonstrated in crystallographic studies where vancomycin forms hexameric drug-ligand complexes in the presence of high-affinity ligands. nih.gov This oligomerization behavior may be relevant to its antimicrobial mechanism, as it could enhance binding avidity to multivalent targets on the bacterial cell surface. nih.gov
In the realm of nanomaterials, the this compound is being used to functionalize nanoparticles to create targeted antibacterial agents. researchgate.netdntb.gov.uaresearchgate.net By attaching the aglycon to the surface of nanoparticles, such as gold or titanium alloy nanoparticles, researchers can enhance the local concentration of the antibiotic at the bacterial surface, potentially leading to increased efficacy. researchgate.netresearchgate.net These functionalized nanomaterials offer a promising strategy to combat bacterial infections, particularly those associated with medical implants. researchgate.net
Leveraging Artificial Intelligence and Machine Learning for De Novo Aglycon Design
The vastness of chemical space presents a significant hurdle in the discovery of novel antibiotic scaffolds. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity and accelerate the de novo design of this compound analogs with desired properties. nih.govnih.govfrontiersin.orgfrontiersin.org
Generative AI models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can be trained on large datasets of known molecules to learn the underlying principles of chemical structure and bonding. nih.govcbdstconference.com These models can then generate novel molecular structures that are predicted to have specific activities. In the context of this compound, these approaches could be used to design new scaffolds that retain the key binding features of the natural product while incorporating novel chemical functionalities to overcome resistance or target new biological pathways. nih.govcbdstconference.com
Machine learning models can also be developed to predict the antimicrobial activity and other properties of virtual compounds, allowing for the rapid in silico screening of large chemical libraries. frontiersin.orgnih.govnih.govmdpi.com This can help to prioritize the most promising candidates for chemical synthesis and biological testing, thereby streamlining the drug discovery pipeline. By integrating AI and ML into the design process, researchers can explore a much broader range of chemical diversity and increase the likelihood of discovering next-generation antibiotics based on the this compound scaffold.
Q & A
Q. What are the key synthetic challenges in constructing the macrocyclic ring systems of vancomycin aglycon derivatives?
The synthesis of this compound derivatives requires precise control over macrocyclization and atropisomerism. For example, the AB biaryl ring system (12-membered) is formed via DEPBT-mediated macrolactamization, minimizing epimerization and isomerization . The CD and DE diaryl ethers (16-membered) are synthesized through aromatic nucleophilic substitutions, with reaction order (CD → AB → DE) dictated by thermal atropisomer equilibration (Ea: CD = 30.4 kcal/mol, DE = 18.7 kcal/mol). This sequence allows recycling of unnatural atropisomers under progressively milder thermal conditions .
Q. How do researchers confirm the structural integrity and stereochemistry of synthesized this compound analogues?
Structural validation relies on NMR spectroscopy and single-crystal X-ray diffraction. For instance, the ABCD ring system of [Ψ[C(=S)NH]Tpg⁴]this compound (8) was confirmed by X-ray crystallography, revealing a conformation nearly identical to natural vancomycin . NMR studies track atropisomerism and backbone stereochemistry, while binding assays (e.g., isothermal titration calorimetry) correlate structural modifications with ligand affinity .
Q. What standard techniques evaluate the antimicrobial efficacy of this compound derivatives?
Minimum inhibitory concentration (MIC) assays against sensitive (e.g., S. aureus) and resistant strains (e.g., VanA E. faecalis) are standard. For example, amidine derivatives like [Ψ[C(=NH)NH]Tpg⁴]this compound (7) exhibit MICs of 0.3–0.6 µg/mL against VanA VRE, reflecting dual D-Ala-D-Ala/D-Ala-D-Lac binding . Ligand-binding affinities (Ka) are quantified using fluorescence quenching or surface plasmon resonance (SPR), with amidines showing 600-fold increased affinity for D-Ala-D-Lac compared to the native aglycon .
Advanced Research Questions
Q. What methodologies enable dual D-Ala-D-Ala and D-Ala-D-Lac binding in this compound derivatives?
Residue 4 modifications are critical. Replacing the amide oxygen with a protonated amidine (-NH-NH-) enables dual binding: the amidine acts as a hydrogen bond donor to D-Ala-D-Lac’s ester oxygen and a hydrogen bond acceptor to D-Ala-D-Ala’s amide NH. This modification maintains affinity for D-Ala-D-Ala (Ka = ~2–3× lower than native aglycon) while enhancing D-Ala-D-Lac binding (Ka = ~600× higher) . The AgOAc-promoted conversion of thioamide (8) to amidine (7) is a key step, conducted on fully deprotected substrates .
Q. How can thermal atropisomer equilibration optimize synthetic routes to this compound?
Atropisomer control is achieved by leveraging the distinct thermal stabilities of macrocyclic rings. For example, CD ring systems (highest Ea) are synthesized first, allowing harsh equilibration conditions (e.g., 90°C) without disrupting existing stereochemistry. Subsequent DE ring closures use milder conditions (e.g., 60°C), preserving preformed atropisomers. This hierarchical approach ensures >20:1 diastereoselectivity in key steps like AB macrolactamization .
Q. Why do residue 4 thioamide modifications fail to confer antimicrobial activity despite structural similarity to active amidines?
Thioamide derivatives (e.g., compound 8) lack electrostatic complementarity with D-Ala-D-Lac. Unlike amidines, the thioamide’s sulfur atom cannot form stabilizing hydrogen bonds or electrostatic interactions with the ligand’s ester oxygen. Binding assays confirm that thioamides show negligible affinity for both D-Ala-D-Ala and D-Ala-D-Lac (Ka < 10 M⁻¹), rendering them inactive against resistant strains .
Q. How do peripheral modifications (e.g., E-ring substituents) influence this compound’s binding selectivity?
Hydrophobic E-ring substituents (e.g., -CN, -OMe) enhance binding by promoting van der Waals interactions without electronic dependence. In contrast, polar groups (e.g., -NO₂, -OH) disrupt binding, as seen in reduced MICs (e.g., NO₂-substituted derivatives show 10× lower activity than native aglycon). These findings suggest steric and hydrophobic effects, rather than electronic properties, dominate ligand recognition .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported binding affinities for this compound derivatives?
Contradictions often arise from assay conditions (e.g., buffer pH, ionic strength). For example, amidine derivatives’ Ka values vary between fluorescence quenching (solution-phase) and SPR (surface-immobilized ligand) methods. To resolve this, validate results using orthogonal techniques (e.g., NMR titrations) and standardize buffer systems across studies .
Q. What experimental controls are essential when evaluating atropisomer ratios in macrocyclization reactions?
Use kinetic trapping (e.g., rapid quenching) to distinguish between thermodynamically vs. kinetically controlled atropisomers. For DEPBT-mediated AB macrolactamization, monitor reaction progress via LC-MS to confirm >30:1 diastereoselectivity before proceeding to subsequent steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
